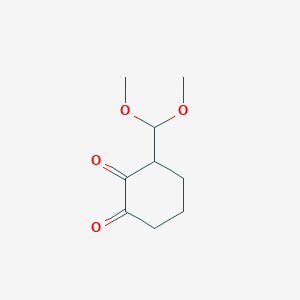

3-(Dimethoxymethyl)cyclohexane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethoxymethyl)cyclohexane-1,2-dione is an organic compound with a cyclohexane ring substituted with two methoxy groups and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes methoxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include methanol, acid catalysts such as sulfuric acid, and solvents like dichloromethane.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Dimethoxymethyl)cyclohexane-1,2-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane-1,3-dione: Similar structure but different substitution pattern.

Cyclohexane-1,2-dione: Lacks the methoxy groups present in 3-(Dimethoxymethyl)cyclohexane-1,2-dione.

3,4-Dimethoxy-3-cyclobutene-1,2-dione: A related compound with a cyclobutene ring instead of cyclohexane.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the dione functionality on the cyclohexane ring

Biological Activity

Overview of Cyclohexane Derivatives

Cyclohexane derivatives, particularly those containing dione functional groups, have been studied for various biological activities including anticancer, antibacterial, and anti-inflammatory effects. The structural characteristics of these compounds often influence their biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane derivatives is closely linked to their molecular structure. For example, modifications to the cyclohexane ring or the introduction of different substituents can significantly alter their pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents. A study focusing on cyclohexane-1,3-dione derivatives identified several compounds with significant inhibitory effects against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The study utilized molecular modeling and structure-activity relationship (SAR) analyses to identify lead compounds for further development .

Table 1: Summary of Anticancer Activity in Cyclohexane Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | H460 | < 1 | c-Met inhibition |

| Compound B | A549 | < 1 | Receptor tyrosine kinase inhibition |

| Compound C | HT29 | < 1 | Induction of apoptosis |

Antibacterial Activity

The antibacterial properties of cyclohexane derivatives have also been explored. In a study involving synthesized ligands based on cyclohexane-1,3-dione, some complexes demonstrated moderate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications could enhance antibacterial efficacy compared to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity of Cyclohexane Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Comparison to Ampicillin |

|---|---|---|---|

| Ligand L1 | E. coli | 15 | Moderate |

| Ligand L2 | S. aureus | 12 | Low |

Case Study 1: In Silico Screening for Anticancer Properties

A comprehensive in silico study evaluated the anticancer potential of a series of cyclohexane-1,3-dione derivatives. The study employed quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity against NSCLC cell lines. The results indicated a strong correlation between specific molecular descriptors and cytotoxicity levels .

Case Study 2: Synthesis and Characterization

Research has also focused on the synthesis and characterization of metal complexes derived from cyclohexane-1,3-dione. These complexes were tested for their antibacterial properties, revealing that some exhibited comparable or superior activity to traditional antibiotics . Such findings highlight the versatility and potential applications of cyclohexane derivatives in drug development.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-(dimethoxymethyl)cyclohexane-1,2-dione |

InChI |

InChI=1S/C9H14O4/c1-12-9(13-2)6-4-3-5-7(10)8(6)11/h6,9H,3-5H2,1-2H3 |

InChI Key |

FCLOCNTXPUZIMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CCCC(=O)C1=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.